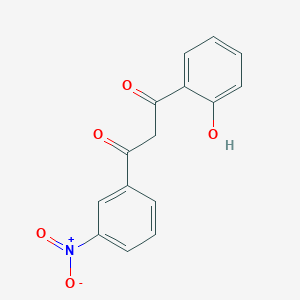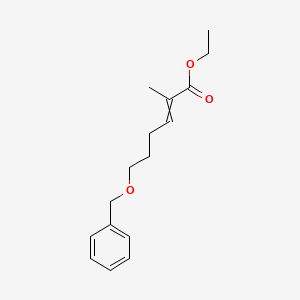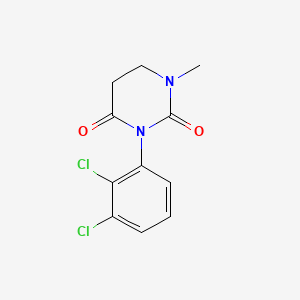
3-Benzyloxolane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyloxolane-2-thione is an organic compound with the molecular formula C11H12OS. It features a five-membered oxolane ring with a thione group at the second position and a benzyl group attached to the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxolane-2-thione typically involves the reaction of oxolane derivatives with thiolating agentsThe reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyloxolane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Benzyloxolane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Benzyloxolane-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is often facilitated by the compound’s ability to undergo nucleophilic addition reactions, which allows it to bind to specific active sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-thione: A similar compound with a thione group in a five-membered ring structure.
Benzothiazole-2-thione: Another related compound with a benzothiazole ring and a thione group.
Thiazole derivatives: Compounds with a thiazole ring structure and various substituents .
Uniqueness
3-Benzyloxolane-2-thione is unique due to its specific oxolane ring structure with a benzyl group at the third position and a thione group at the second position. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
105688-51-5 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3-benzyloxolane-2-thione |
InChI |
InChI=1S/C11H12OS/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
LGDZWBOBBVGFFL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=S)C1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


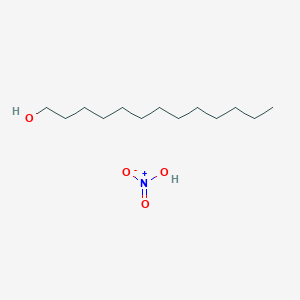
![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
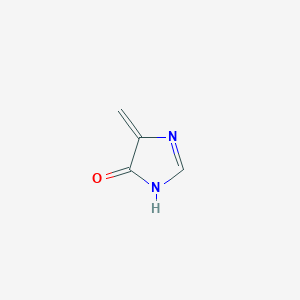
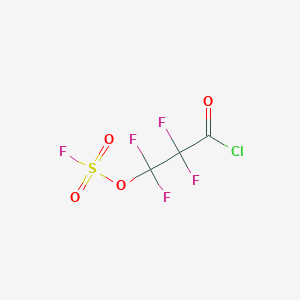
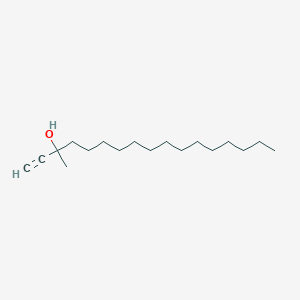
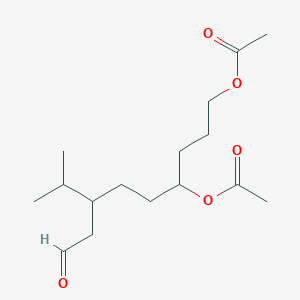
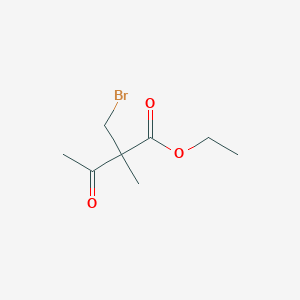
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

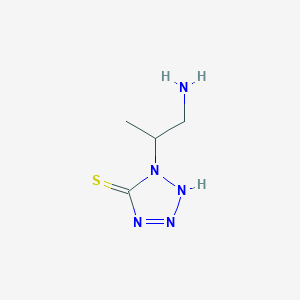
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
